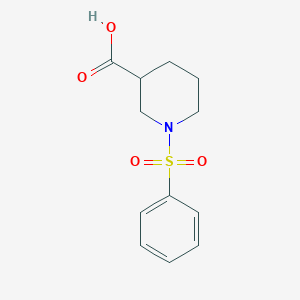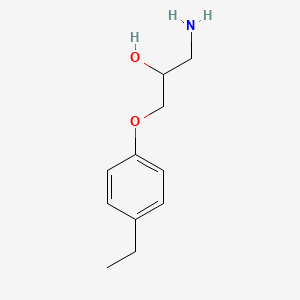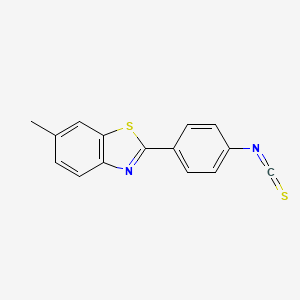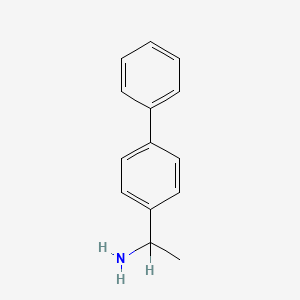
2-(Tert-Butyl)Phenyl Isocyanate
Overview
Description
2-(Tert-Butyl)Phenyl Isocyanate is a chemical compound that has been explored in various synthetic organic chemistry applications. It is known for its versatility as a building block in the synthesis of pharmaceutically important compounds and polymers. The tert-butyl group is a common motif in medicinal chemistry, often incorporated into bioactive compounds to modulate properties such as lipophilicity and metabolic stability . However, its use can sometimes lead to unwanted property changes, prompting the search for alternative substituents .
Synthesis Analysis
The synthesis of tert-butyl isocyanide derivatives has been achieved through several innovative methods. A novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction has been developed, which allows for the creation of diverse polycyclic N-fused imidazo-heterocycles . Additionally, reactions involving tert-butyl isocyanide with distonic radical cations have been studied, providing insights into the structures of charged phenyl radicals . Furthermore, the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids has been used as an efficient method for synthesizing specific butenedioate derivatives .
Molecular Structure Analysis
The geometric structure of tert-butyl isocyanate has been determined by gas electron diffraction, revealing a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group around the N-C bond . The nitrogen bond angle is similar to that in methyl and ethyl isocyanate and is not significantly affected by steric interactions .
Chemical Reactions Analysis
Tert-butyl phenylazocarboxylates, which can be derived from tert-butyl isocyanate, undergo nucleophilic substitutions and radical reactions, leading to a variety of modifications on the benzene ring . These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The reactivity of tert-butyl isocyanide with distonic radical cations has also been characterized, showing that it can react with charged groups via cyanide ion transfer or proton abstraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from tert-butyl methacrylate and 2-propenyl isocyanate have been investigated, with findings indicating that the glass transition temperature of the copolymers increases with increasing tert-butyl methacrylate content . Additionally, the molecular weights of the copolymers decrease with increasing isocyanate content due to chain transfer reactions . The tert-butyl group's influence on physicochemical and pharmacokinetic properties has been evaluated in drug analogues, highlighting the importance of considering alternative substituents to achieve desired property profiles .
Scientific Research Applications
Application in Polymer Chemistry
- Field : Polymer Chemistry
- Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate is a type of blocked isocyanate, which are used in the production of polyurethane-based materials . These materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
- Methods and Procedures : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .
- Results and Outcomes : Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture . To overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of “blocked”, or “masked” isocyanates .
Application in Material Science
- Field : Material Science
- Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used in the preparation of isocyanate-treated graphite oxides (i GOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets . It can also be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
- Methods and Procedures : The specific methods and procedures for these applications are not detailed in the source .
- Results and Outcomes : The outcomes of these applications are not detailed in the source .
Application in Coordination Chemistry
- Field : Coordination Chemistry
- Application Summary : By virtue of the lone electron pair on carbon, isocyanides serves as ligands in coordination chemistry, especially with metals in the 0, +1, and +2 oxidation states . Tert-Butyl isocyanide has been shown to stabilize metals in unusual oxidation states, such as Pd (I) .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate is used in analytical chemistry for the determination of deblocking temperature . This is important in the study and application of blocked isocyanates .
- Methods and Procedures : The determination of deblocking temperature is often done using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) .
- Results and Outcomes : The deblocking temperature is a critical parameter in the application of blocked isocyanates. It can greatly impact the performance of the resulting material .
Application in Graphene Oxide Nanoplatelets Preparation
- Field : Material Science
- Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used in the preparation of isocyanate-treated graphite oxides (i GOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Application in Metal-Organic Frameworks Modification
- Field : Material Science
- Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQNLONQWMLAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370887 | |
| Record name | 2-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-Butyl)Phenyl Isocyanate | |
CAS RN |
56309-60-5 | |
| Record name | 2-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)




![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
